3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid
Overview
Description
Scientific Research Applications
Oxidative C-H Bond Activation and Alkylation
Manganese dioxide combined with methanesulfonic acid is used to promote the direct coupling of benzylic ethers and carbamates with ketones. This oxidation system enables the alkylation to proceed smoothly under an air atmosphere, resulting in products with good to excellent yields. This process is attractive for its economic and environmental benefits (Liu et al., 2013).
Conformations and Self-association Studies
The structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide are studied using IR spectroscopy and quantum chemical methods. This research highlights the molecule's ability to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystals (Sterkhova et al., 2014).
Catalysis in Alkylation Reactions
Methanesulfonic acid is used as a catalyst for the electrophilic addition of long-chain olefins like 1-dodecene to benzene. The study explores the influences of temperature, reactant ratios, MSA amounts, and stirring on the reaction process, demonstrating that MSA can be recycled and reused, making it an environmentally friendly alkylation route (Luong et al., 2004).
Nucleophilic Substitution Reactions
Methanesulfonamide is involved in vicarious nucleophilic substitution (VNS) reactions, providing a means to explore the scope of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).
Applications in Material Science
Electropolymerization of Benzene
Methanesulfonic acid is utilized in the electropolymerization of benzene in strong acid and superacid solutions. The study details how the electrochemical properties of the resulting poly(p-phenylene) films in concentrated sulfuric acid are unusual and highlight the potential for innovative material development (Goldenberg et al., 1992).
Applications in Environmental and Biological Sciences
Microbial Metabolism
Methanesulfonic acid is a significant compound in the biogeochemical cycling of sulfur. Various aerobic bacteria utilize it as a sulfur source for growth, and some specialized methylotrophs use it as a carbon and energy substrate, highlighting its ecological importance (Kelly & Murrell, 1999).
Groundwater Remediation
The compound is explored as a novel electrolyte additive to improve the interfacial stability of LiMn2O4 cathode lithium-ion batteries at elevated temperatures, indicating its potential utility in enhancing the longevity and performance of battery systems (Huang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-5(8(14)15)2-6(4-7)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNOCAQSJMOSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291361-71-1 | |
Record name | 3-methanesulfonamido-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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